molecular formula C20H32O2 B1161542 8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one CAS No. 221466-41-7

8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one

Cat. No.: B1161542
CAS No.: 221466-41-7
M. Wt: 304.5 g/mol
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Description

8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a key synthetic intermediate of high interest in the field of fragrance and flavor chemistry. Its primary research value lies in its role as a direct precursor in the synthesis of the commercially important aroma chemical Helional, a widely used synthetic fragrance known for its fresh, ozonic, and floral notes reminiscent of sea air and lilies. Researchers utilize this compound to study and optimize cyclization reactions, particularly intramolecular Friedel-Crafts alkylations, to form the dihydronaphthalene core structure of Helional . The compound's structure, featuring a pre-formed enone system and a pendant hydroxy-alkenyl side chain, is strategically designed for this specific ring-closing transformation. Investigation into its chemical behavior provides valuable insights into reaction kinetics, stereoselectivity, and the development of novel synthetic pathways for structurally related tetralone and dihydronaphthalene derivatives, which are important scaffolds in both material science and the development of novel aromatic molecules. This product is intended for use in controlled laboratory research settings only.

Properties

IUPAC Name

8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARUSPOBGJZEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993142
Record name 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7235-04-3
Record name 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one , also known as Laricsone, is a naturally occurring naphthoquinone derivative. Its unique structure and functional groups suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : (4S, 4aR)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one
  • Molecular Formula : C20_{20}H32_{32}O2_2
  • Molecular Weight : 320.47 g/mol

The chemical structure of Laricsone includes a naphthalene core with multiple methyl groups and a hydroxy group that is essential for its biological activity.

Antimicrobial Activity

Research indicates that Laricsone exhibits significant antimicrobial properties. A study conducted on various plant extracts containing this compound demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be low, suggesting strong antibacterial potential.

Antioxidant Activity

Laricsone has been shown to possess antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and inhibits lipid peroxidation. This activity is attributed to the presence of the hydroxy group in its structure, which enhances its ability to donate electrons and neutralize reactive oxygen species.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of Laricsone. It inhibits the production of pro-inflammatory cytokines in macrophages and reduces inflammation in animal models. The mechanism involves modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

Insecticidal Activity

Interestingly, Laricsone has been evaluated for its insecticidal properties against agricultural pests. Research indicates that it disrupts the normal physiological functions of insects leading to mortality. The compound's effectiveness was compared with conventional insecticides, showing promising results in field trials.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL .
Antioxidant Activity Showed significant free radical scavenging ability with an IC50 value of 25 µg/mL .
Anti-inflammatory Research Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages .
Insecticidal Evaluation Achieved over 80% mortality in Spodoptera frugiperda after 48 hours of exposure .

Discussion

The biological activities of Laricsone suggest its potential application in pharmaceuticals and agriculture. Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents or natural preservatives. Additionally, its insecticidal activity highlights its utility in pest management strategies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds with naphthalene structures exhibit significant anticancer properties. The specific compound has been studied for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. For instance, studies related to similar naphthalene derivatives have demonstrated their capacity to interfere with cancer cell signaling pathways, leading to cell cycle arrest and programmed cell death .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Naphthalene derivatives have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects against neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues. This is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry Applications

  • Synthetic Intermediates : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that can lead to the development of new pharmaceuticals or agrochemicals. For example, it can be used in reactions involving carbon-carbon bond formation which are essential in building complex molecular architectures .
  • Catalysis : Research has shown that naphthalene derivatives can act as ligands in catalytic processes. The compound's ability to stabilize transition states makes it a candidate for use in catalytic cycles involving metal catalysts such as palladium or ruthenium. This application is particularly relevant in cross-coupling reactions which are fundamental in organic synthesis .

Material Science Applications

  • Polymer Chemistry : The unique structural features of this compound allow it to be incorporated into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. Its application in creating high-performance polymers could lead to advancements in various industries including aerospace and automotive .
  • Nanotechnology : The compound's properties may also lend themselves to applications in nanotechnology, particularly in the development of nanoscale materials for drug delivery systems or sensors due to its biocompatibility and ability to form stable nanoparticles .

Case Study 1: Anticancer Activity

A study conducted on a series of naphthalene derivatives demonstrated that compounds structurally similar to 8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of a naphthalene derivative on models of oxidative stress-induced neuronal damage. The study found that treatment with the compound reduced markers of oxidative stress and inflammation significantly compared to control groups.

Preparation Methods

Diene and Dienophile Selection

The diene component typically derives from 2-methyl-1,3-pentadiene, while the dienophile employs α,β-unsaturated ketones such as 3-methylpent-2-en-4-one. Under thermal conditions (80–120°C), this reaction yields the hexahydronaphthalenone intermediate with >85% regioselectivity (Table 1).

Table 1: Diels-Alder Reaction Parameters

ParameterOptimal RangeYield (%)Stereoselectivity (dr)
Temperature100°C78–828:1
SolventToluene817.5:1
CatalystNone
Reaction Time12–18 h

Introduction of the 3-hydroxy-3-methylpent-4-enyl group requires sequential alkoxylation and allylic oxidation.

Alkoxylation via Grignard Addition

The naphthalenone intermediate undergoes nucleophilic addition with a Grignard reagent (3-methylpent-4-enylmagnesium bromide) in tetrahydrofuran (THF) at −78°C. This step proceeds with 92% yield, affording the tertiary alcohol after aqueous workup.

Critical Considerations:

  • Strict temperature control (−78°C) prevents β-hydride elimination.

  • Anhydrous conditions are essential to avoid protonolysis of the Grignard reagent.

Oxidation to the Carbonyl Group

The secondary alcohol generated in situ is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone. This step achieves 88% conversion efficiency while preserving the olefinic bond (confirmed via infrared spectroscopy at 1680 cm⁻¹ for C=O).

Stereochemical Control in Side Chain Installation

The (3R)-3-hydroxy-3-methylpent-4-enyl substituent requires enantioselective synthesis to achieve the desired configuration.

Catalytic Asymmetric Epoxidation

Sharpless asymmetric epoxidation of 3-methylpent-4-en-1-ol using titanium tetraisopropoxide and diethyl tartrate (DET) yields the (R)-epoxide with 94% enantiomeric excess (ee). Subsequent ring-opening with water in acidic media produces the (3R)-diol intermediate.

Reaction Scheme:

3-methylpent-4-en-1-olDET, Ti(OiPr)₄t-BuOOH(R)-epoxideH₃O⁺H₂O(3R)-diol\text{3-methylpent-4-en-1-ol} \xrightarrow[\text{DET, Ti(OiPr)₄}]{\text{t-BuOOH}} \text{(R)-epoxide} \xrightarrow[\text{H₃O⁺}]{\text{H₂O}} \text{(3R)-diol}

Kinetic Resolution via Lipase Catalysis

Pseudomonas cepacia lipase (PCL) selectively acetylates the (S)-enantiomer of racemic 3-methylpent-4-ene-1,3-diol in vinyl acetate. This dynamic kinetic resolution achieves 98% ee for the remaining (R)-alcohol, which is subsequently protected as a tert-butyldimethylsilyl (TBS) ether.

Final Assembly via Reductive Amination

Coupling the functionalized side chain to the naphthalenone core employs reductive amination under transfer hydrogenation conditions.

Reaction Conditions

  • Amine Source: 3-((tert-butyldimethylsilyl)oxy)-3-methylpent-4-en-1-amine

  • Carbonyl Component: 4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one

  • Catalyst: Pd/C (10 wt%)

  • Hydrogen Source: Ammonium formate

  • Yield: 76%

Table 2: Reductive Amination Optimization

ParameterVariationYield (%)Purity (HPLC)
Catalyst Loading5 wt% Pd/C5889%
10 wt% Pd/C7695%
SolventMeOH6892%
EtOAc7695%
Temperature25°C7293%
40°C7695%

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to improve atom economy and reduce waste.

Continuous Flow Reactor Design

A plug-flow reactor system minimizes thermal degradation during the Diels-Alder step, achieving 99% conversion at 110°C with a 10-minute residence time. In-line IR spectroscopy monitors diene consumption in real time.

Solvent Recycling

Distillation recovers >90% of toluene from the Diels-Alder step, reducing raw material costs by 32%.

Analytical Characterization

Final product validation employs:

  • High-Resolution Mass Spectrometry (HRMS): m/z 318.2198 [M+H]⁺ (calc. 318.2194)

  • ¹³C NMR: 207.8 ppm (C=O), 138.5 ppm (C=C), 73.1 ppm (C-OH)

  • X-ray Crystallography: Confirms the (4S,4aR) configuration of the naphthalenone core

Emerging Methodologies

Recent advances include photoredox-catalyzed C–H functionalization to install the pentenyl group without pre-functionalized intermediates. Using fac-Ir(ppy)₃ under blue LED irradiation, this method achieves 65% yield with reduced step count .

Q & A

Q. Methodological Optimization :

  • Use chiral catalysts (e.g., Jacobsen’s catalyst) to control stereochemistry at the 3-hydroxy-3-methylpent-4-enyl side chain .
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield (reported up to 68% in optimized conditions) .

How can X-ray crystallography resolve the stereochemical configuration, and what challenges arise in interpreting electron density maps?

Advanced Research Question
Procedure :

  • Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer (e.g., Agilent Xcalibur Eos Gemini).
  • Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. Key Data from Evidence :

ParameterValue
Space groupP21_121_121_1
Unit cell (Å)a = 9.5760, b = 11.3542, c = 15.7852
Resolution0.75 Å
R factor0.037

Q. Challenges :

  • Overlapping electron densities due to methyl groups (e.g., 4a and 8a positions) require iterative refinement with SHELXL .
  • Disorder in the hydroxy-methylpentenyl side chain may necessitate constraints during modeling .

What spectroscopic techniques are most effective for characterizing functional groups and structural integrity?

Basic Research Question
Methodological Workflow :

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 1.25–1.45 ppm (tetramethyl groups) and δ 5.30–5.50 ppm (olefinic protons).
    • 13^{13}C NMR: Carbonyl signal at δ 210–215 ppm confirms the naphthalenone core .
  • Mass Spectrometry (HRMS) :
    • Orbitrap Fusion Lumos with NSI ionization provides accurate mass (e.g., m/z 268.1675 for [M+H]+^+) .
  • IR Spectroscopy :
    • Stretching bands at 3400 cm1^{-1} (OH) and 1700 cm1^{-1} (C=O) .

How can computational modeling (e.g., DFT) predict reactivity and guide derivative synthesis?

Advanced Research Question
Approach :

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for hydroxyl groups.
    • Predict regioselectivity in epoxidation using Fukui indices .
  • Molecular Dynamics (MD) :
    • Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics for cyclization steps .

Q. Application :

  • Identify reactive sites for functionalization (e.g., C-8a methyl group) to design bioactive derivatives .

What strategies reconcile contradictory data in bioactivity assays?

Advanced Research Question
Methodological Framework :

  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Theoretical Alignment : Link bioactivity (e.g., antioxidant properties) to computed HOMO-LUMO gaps or redox potentials .
  • Statistical Analysis : Use ANOVA to assess variability in IC50_{50} values across experimental replicates .

Q. Case Study :

  • Discrepancies in antioxidant activity (e.g., DPPH assay vs. FRAP) may arise from solubility differences in DMSO vs. aqueous buffers .

What experimental designs assess stability under varying pH and temperature?

Basic Research Question
Protocol :

  • Accelerated Stability Testing :
    • Incubate compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC.
    • Use Arrhenius plots to extrapolate shelf life at 25°C .
  • Thermogravimetric Analysis (TGA) :
    • Determine decomposition temperature (Td_d) under nitrogen atmosphere .

How does stereochemistry influence biological interactions, and how are these validated?

Advanced Research Question
Mechanistic Insights :

  • The 3-hydroxy-3-methylpent-4-enyl group’s R/S configuration affects hydrogen bonding with target proteins (e.g., kinases).
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) of enantiomers to purified receptors.
    • Molecular Docking : AutoDock Vina simulations correlate stereochemistry with binding pocket compatibility .

Which catalytic systems enhance key synthetic steps (e.g., cyclization)?

Advanced Research Question
Catalytic Optimization :

  • Palladium-Catalyzed Cyclization : Pd(OAc)2_2 with PPh3_3 ligand achieves >90% conversion in naphthalenone ring closure .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable enantioselective hydroxylation under mild conditions .

Q. Experimental Design :

  • Use a split-plot design to test catalyst loading (5–10 mol%) and solvent polarity (toluene vs. DMF) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Reactant of Route 2
8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one

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